Bromoacetaldehyde

Nucleoside modification Fluorescent probe synthesis Chemical probing

Bromoacetaldehyde (CAS 17157-48-1), also known as 2-bromoacetaldehyde, is an α-halogenated aldehyde that functions as a bifunctional electrophile possessing both a reactive carbonyl group and an excellent bromine leaving group. Its molecular formula is C2H3BrO, with a molecular weight of 122.95 g/mol and a predicted logP of 0.29.

Molecular Formula C2H3BrO
Molecular Weight 122.95 g/mol
CAS No. 17157-48-1
Cat. No. B098955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoacetaldehyde
CAS17157-48-1
Synonyms2-bromoacetaldehyde
bromoacetaldehyde
bromoacetaldehyde, 2-(14)C-labeled
Molecular FormulaC2H3BrO
Molecular Weight122.95 g/mol
Structural Identifiers
SMILESC(C=O)Br
InChIInChI=1S/C2H3BrO/c3-1-2-4/h2H,1H2
InChIKeyNMPVEAUIHMEAQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromoacetaldehyde (CAS 17157-48-1) Procurement Guide: Bifunctional Alkylating Agent for Nucleoside Modification and Pharmaceutical Synthesis


Bromoacetaldehyde (CAS 17157-48-1), also known as 2-bromoacetaldehyde, is an α-halogenated aldehyde that functions as a bifunctional electrophile possessing both a reactive carbonyl group and an excellent bromine leaving group [1]. Its molecular formula is C2H3BrO, with a molecular weight of 122.95 g/mol and a predicted logP of 0.29 [2]. As an intermediate in pharmaceutical manufacturing, it has been specifically employed in the synthesis of doxofylline via bromoacetaldehyde ethylene acetal derivatives [3], and it serves as a reactive probe for DNA structural analysis due to its selective reactivity with unpaired adenine and cytosine residues [4].

Bromoacetaldehyde (CAS 17157-48-1) Comparator Analysis: Why Chloroacetaldehyde and Acetaldehyde Are Not Interchangeable


In-class substitution among α-haloacetaldehydes is precluded by fundamental differences in leaving group ability, electrophilicity, and biological safety profiles. While chloroacetaldehyde (CAA) is a common alternative, bromoacetaldehyde (BAA) exhibits a bromine leaving group that is approximately 10³–10⁴ times more reactive than chloride in SN2 displacement reactions [1]. More critically, BAA demonstrates a markedly superior genotoxicity safety margin; in Drosophila germ cell assays, BAA was inactive as a mutagen, whereas CAA was only approximately 50-fold less potent than chloroethylene oxide in inducing recessive lethal mutations [2]. These divergent profiles are further corroborated by yeast toxicogenomics data showing that BAA is negatively associated with genotoxicity while CAA is positively associated [3]. Consequently, substituting BAA with CAA in a synthetic route or biological probe application may drastically alter reaction kinetics, yield, or introduce unwanted genotoxic liabilities. The following quantitative evidence substantiates why BAA must be selected based on its specific, measurable advantages.

Bromoacetaldehyde (CAS 17157-48-1) Quantitative Differentiation Evidence: Head-to-Head Performance Data


Nucleophilic Reactivity with Adenosine and Cytidine Derivatives: BAA vs. CAA

Bromoacetaldehyde (BAA) reacts with adenosine 5'-phosphate and cytidine more rapidly than chloroacetaldehyde (CAA) to yield 1,N6-ethenoadenosine 5'-phosphate and 3,N4-ethenocytidine, respectively [1]. The pH-dependence of BAA modification rates parallels that of CAA, with optimal reactivity in the pH 5–7 range [1]. When applied to polynucleotides, BAA selectively reacts with adenine and cytosine residues in single-stranded regions but not in double-stranded regions, confirming its utility as a structure-specific probe [1].

Nucleoside modification Fluorescent probe synthesis Chemical probing

Comparative Genotoxicity in Drosophila Germ Cells: BAA Inactive vs. CAA Mutagenic

In a two-endpoint comparison of genetic toxicity in Drosophila melanogaster, bromoacetaldehyde (BAA) was found to be completely inactive as a mutagen in the recessive lethal (RL) mutation assay, while chloroacetaldehyde (CAA) retained measurable mutagenic activity [1]. Specifically, CAA was approximately 50 times less effective than chloroethylene oxide (CEO) in RL induction, whereas BAA showed no detectable activity [1]. This finding is corroborated by a 2023 yeast-based toxicogenomics assay, which reported that BAA was negatively associated with genotoxicity, while CAA was positively associated [2].

Genetic toxicology Mutagenicity screening Safety assessment

Leaving Group Ability: Bromine vs. Chlorine in SN2 Displacement Reactions

The rate of nucleophilic substitution at the α-carbon of haloacetaldehydes is governed by the leaving group ability of the halide. The general leaving group trend I⁻ > Br⁻ > Cl⁻ > F⁻ is well established, with bromide being approximately 10³–10⁴ times more reactive than chloride in SN2 reactions [1]. This class-level inference applies directly to bromoacetaldehyde (Br) versus chloroacetaldehyde (Cl), where the superior leaving group capacity of bromine translates to faster alkylation kinetics under comparable conditions [1].

Nucleophilic substitution Synthetic methodology Reaction kinetics

Rotational Isomerism Barrier: BAA Exhibits Lower Energy Barrier than CAA

Nuclear magnetic resonance studies have determined the rotational isomerism about the carbon-carbon bond in chloroacetaldehyde and bromoacetaldehyde. The enthalpy difference (ΔH°) between conformers is approximately -300 cal/mol for chloroacetaldehyde and 0 cal/mol for bromoacetaldehyde [1]. This indicates that BAA exhibits a lower energy barrier to rotation and greater conformational flexibility compared to CAA, which may influence its reactivity profile and solvation behavior.

Conformational analysis NMR spectroscopy Physical organic chemistry

Predicted Physicochemical Profile: Water Solubility and Lipophilicity

Computational predictions using ALOGPS indicate that bromoacetaldehyde has a water solubility of 74.8 g/L and a logP of 0.29 [1]. While comparable data for chloroacetaldehyde are not available from the same source, the predicted logP of BAA is significantly lower than that of acetaldehyde (logP ≈ -0.34), reflecting the influence of the bromine substituent on lipophilicity [1]. This moderate hydrophilicity (logP 0.29) suggests BAA will partition favorably into aqueous reaction media while retaining sufficient membrane permeability for biological applications.

ADME prediction Formulation development Computational chemistry

Synthetic Utility in Doxofylline Production: Validated Industrial Application

Bromoacetaldehyde serves as a key intermediate in the manufacture of doxofylline, a xanthine derivative used as a bronchodilator. Patent CN105622612A discloses a preparation method wherein bromoacetaldehyde is converted to bromoacetaldehyde ethylene acetal (formula II) as a side-chain precursor [1]. This specific application demonstrates the compound's validated role in a scalable, industrially relevant synthetic route. In contrast, chloroacetaldehyde is not utilized in this patented process, underscoring the unique reactivity profile of the bromo analog for this pharmaceutical target.

Pharmaceutical synthesis Process chemistry API intermediate

Bromoacetaldehyde (CAS 17157-48-1) Optimal Application Scenarios Based on Quantitative Differentiation


Fluorescent Nucleoside Probe Synthesis for DNA/RNA Structural Studies

When generating etheno-adduct fluorescent probes for nucleic acid research, bromoacetaldehyde (BAA) is the preferred reagent over chloroacetaldehyde (CAA). Its faster reaction kinetics with adenosine and cytosine [1] reduce incubation times from hours to minutes, and its demonstrated inactivity in Drosophila mutagenicity assays [2] minimizes handling hazards during large-scale probe preparation. The selective reactivity with single-stranded regions ensures high signal-to-noise ratios in structural mapping experiments [1].

Alkylation Steps in Pharmaceutical Process Chemistry Requiring Milder Conditions

In synthetic routes where nucleophilic substitution is rate-limiting, bromoacetaldehyde's bromine leaving group provides a 10³–10⁴-fold rate advantage over chloroacetaldehyde [1]. This enables reactions to proceed at lower temperatures or with shorter residence times, reducing thermal degradation of sensitive intermediates and improving overall yield. The validated use of BAA in doxofylline production [2] exemplifies its suitability for scalable pharmaceutical manufacturing.

Genotoxicity-Sensitive Research Environments Requiring Safer Alternatives

Laboratories operating under strict mutagen control protocols should select bromoacetaldehyde over chloroacetaldehyde based on direct comparative genotoxicity data. BAA is inactive in the Drosophila recessive lethal assay [1] and shows negative genotoxicity association in yeast toxicogenomics screening [2], whereas CAA is positively genotoxic in both models. This differential safety profile supports BAA as the lower-risk choice for routine use in academic and industrial settings.

Conformational Analysis and Molecular Modeling Studies

For computational chemistry or NMR studies investigating rotational barriers in α-haloaldehydes, bromoacetaldehyde offers a distinct conformational landscape. Its near-zero enthalpy difference between rotamers (ΔH° ≈ 0 cal/mol) contrasts with the -300 cal/mol barrier in chloroacetaldehyde [1], making BAA a valuable comparator for validating force field parameters and understanding substituent effects on molecular flexibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromoacetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.